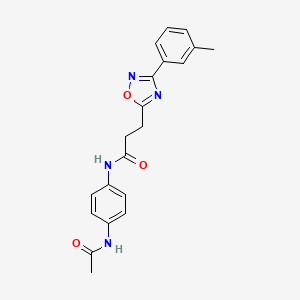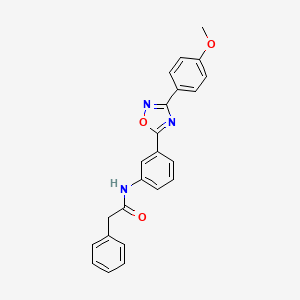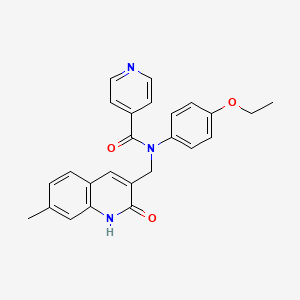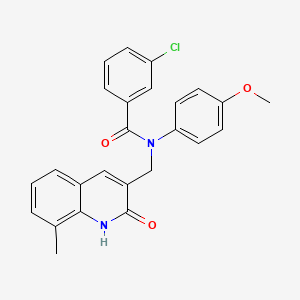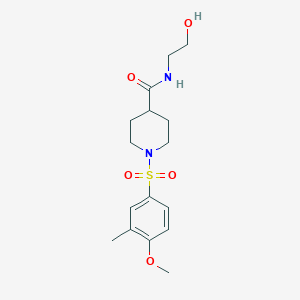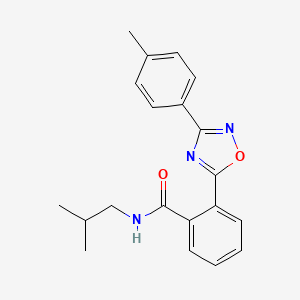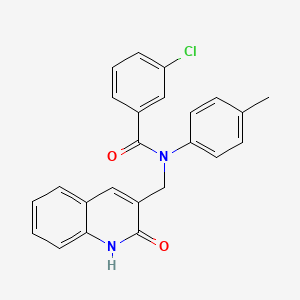
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQBT and is a derivative of quinoline.
作用機序
The mechanism of action of CQBT involves the inhibition of DNA synthesis and cell division. It has been shown to bind to DNA and prevent the replication of cancer cells. CQBT also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
CQBT has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. CQBT has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using CQBT in lab experiments include its high purity and stability, ease of synthesis, and low cost. However, the limitations of using CQBT include its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of CQBT. These include the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved properties. CQBT can also be studied for its potential use in drug delivery systems and as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, CQBT is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CQBT and its derivatives in various fields.
合成法
The synthesis of CQBT involves the reaction of 2-hydroxy-3-formylquinoline with p-toluidine and 3-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by a series of steps. The yield of CQBT is around 60-70%, and the purity can be increased by recrystallization.
科学的研究の応用
CQBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. CQBT has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-9-11-21(12-10-16)27(24(29)18-6-4-7-20(25)14-18)15-19-13-17-5-2-3-8-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJHFHGHQUQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)



